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Monodechlorovancomycin HCl

Cat. No.: B1151494
M. Wt: 1414.81 (Free base)
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Description

Overview of Glycopeptide Antibiotics: Historical Context and Significance

Glycopeptide antibiotics (GPAs) are a class of naturally occurring or semi-synthetic drugs composed of glycosylated cyclic or polycyclic nonribosomal peptides. wikipedia.org Vancomycin (B549263), the first GPA, was isolated in 1953 from a soil sample collected in Borneo and saw clinical use by 1958. wikipedia.orgstudysmarter.co.uk The use of these antibiotics, however, did not become widespread until the 1980s with the rise of drug-resistant Gram-positive bacterial infections. studysmarter.co.uk

GPAs are crucial in modern medicine, often considered a last resort for treating severe infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). binasss.sa.crsensus.orgnih.gov Their unique mechanism of action, which involves inhibiting the synthesis of the bacterial cell wall, sets them apart from other antibiotic classes. studysmarter.co.uksensus.org Specifically, they bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. studysmarter.co.ukwikipedia.org This mode of action contributes to their effectiveness against bacteria that have developed resistance to other antibiotics like β-lactams. acs.org

The historical development of GPAs has seen the introduction of newer generation semi-synthetic derivatives. For instance, teicoplanin was discovered in 1978 and became clinically available in 1984. wikipedia.org More recent additions include telavancin (B1682011), dalbavancin, and oritavancin, which are lipoglycopeptides derived from vancomycin and offer improved properties. wikipedia.orgkazanmedjournal.ru The continued research and development in this field are driven by the ongoing challenge of antibiotic resistance. binasss.sa.crkazanmedjournal.ru

Structural Classification and Nomenclature within the Vancomycin Class

Glycopeptide antibiotics are classified based on the chemical structure of their peptide core. Vancomycin is the prototypical member of one of the major classes. wikipedia.org These antibiotics are characterized by a complex, highly cross-linked heptapeptide (B1575542) scaffold. sensus.org

The core structure of vancomycin consists of seven amino acids, many of which are non-proteinogenic (not found in proteins). sensus.org The sequence for vancomycin is comprised of N-methyl-D-leucine, L-asparagine, and five aromatic amino acids. Oxidative cross-linking between these aromatic residues creates the rigid, basket-like structure that is essential for its antibacterial activity. sensus.org

A key feature of the vancomycin class is the presence of sugar moieties attached to the peptide backbone. Vancomycin itself contains a disaccharide composed of vancosamine (B1196374) and glucose. nih.gov Variations in these sugar groups and other peripheral modifications give rise to different congeners within the vancomycin class.

Nomenclature in this class often reflects these structural differences. For example, derivatives may be named based on alterations to the peptide core, the sugar groups, or the addition of other chemical moieties. The term "lipoglycopeptide" refers to second-generation GPAs that have a lipid side chain attached, which enhances their activity. wikipedia.org

Definition and Occurrence of Monodechlorovancomycin as a Vancomycin Congener

Monodechlorovancomycin is a naturally occurring congener of vancomycin. asm.org A congener is a substance that is chemically related to another, in this case, differing from vancomycin by the absence of one of its two chlorine atoms. musechem.com Vancomycin has two chlorine atoms attached to its heptapeptide core, while monodechlorovancomycin has only one. jst.go.jp

This compound is typically found as an impurity in commercially produced vancomycin, which is obtained through fermentation of the bacterium Amycolatopsis orientalis. sensus.orgasm.orgnih.gov During the fermentation process, a small percentage of the vancomycin produced may lack one of the chlorine atoms, resulting in the presence of monodechlorovancomycin. asm.org It is considered a related-substance impurity and its levels are monitored in pharmaceutical preparations of vancomycin. asm.orgfda.gov

The chemical formula for the free base of monodechlorovancomycin is C66H76ClN9O24. The hydrochloride salt form is denoted as Monodechlorovancomycin HCl.

Academic Research Context for this compound

Academic research on this compound has primarily focused on its synthesis, isolation, and biological activity in comparison to vancomycin. jst.go.jpnih.gov Studies have investigated its efficacy as an antibacterial agent, noting that it generally exhibits reduced activity compared to vancomycin B, the main active component of vancomycin. asm.org Specifically, monodechlorovancomycin has been reported to have about half the antibacterial activity of vancomycin B. asm.org

Furthermore, the characterization of impurities like monodechlorovancomycin is a significant area of research in pharmaceutical analysis. researchgate.net Developing methods to accurately identify and quantify such impurities is crucial for ensuring the quality and consistency of vancomycin products. researchgate.net

Interactive Data Tables

Table 1: Comparison of Vancomycin and its Congeners

CompoundKey Structural Difference from VancomycinImpact on Activity
Teicoplanin Different peptide core and sugar moieties, contains a lipid side chain. wikipedia.orgnih.govBroader spectrum of activity against some bacteria compared to vancomycin. researchgate.net
Telavancin Lipoglycopeptide derivative of vancomycin. wikipedia.orgEnhanced activity against resistant strains. kazanmedjournal.ru
Dalbavancin Second-generation lipoglycopeptide. wikipedia.orgImproved pharmacokinetic profile. acs.org
Oritavancin Second-generation lipoglycopeptide. wikipedia.orgEffective against vancomycin-resistant infections. acs.org
Monodechlorovancomycin Lacks one of the two chlorine atoms. musechem.comjst.go.jpApproximately half the antibacterial activity of vancomycin B. asm.org

Table 2: Properties of this compound

PropertyValue
Molecular Formula (Free Base) C66H76ClN9O24
Molecular Weight (Free Base) 1414.81 g/mol
Synonyms 10-Dechlorovancomycin hydrochloride
Occurrence Fermentation byproduct of Amycolatopsis orientalis. asm.orgnih.gov
Biological Activity Inhibits bacterial cell wall synthesis. musechem.com

Properties

Molecular Formula

C66H76ClN9O24 xHCl (lot specific)

Molecular Weight

1414.81 (Free base)

Origin of Product

United States

Chemical Synthesis and Biosynthetic Pathways of Monodechlorovancomycin

Biosynthesis of Vancomycin (B549263): Precursor Amino Acid Pathways

The journey to synthesize the vancomycin molecule begins with the production of its constituent amino acid building blocks. The heptapeptide (B1575542) core of vancomycin is composed of seven amino acids, many of which are non-proteinogenic, meaning they are not among the 20 common amino acids used in ribosomal protein synthesis. The biosynthesis of these unusual precursors is a critical preparatory phase.

The heptapeptide backbone of vancomycin consists of L-asparagine, L-leucine, and five non-proteinogenic amino acids: (1R,2R)-4-hydroxyphenylglycine (Hpg), (1S,2S)-3,5-dihydroxyphenylglycine (Dpg), and (2S,3S)-β-hydroxytyrosine (Bht). The biosynthesis of Hpg and Dpg follows complex pathways derived from primary metabolism, while Bht is synthesized from L-tyrosine.

The assembly of the heptapeptide core of vancomycin is not carried out by ribosomes but by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov These NRPS systems are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. rsc.org

The vancomycin NRPS is composed of three proteins: VcmA, VcmB, and VcmC. These proteins contain a total of seven modules, each dedicated to one of the seven amino acids of the vancomycin backbone. Each module is further subdivided into domains that perform specific catalytic functions:

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The assembly process proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next, ensuring the correct sequence of amino acids in the final heptapeptide.

Table 1: Modules and Amino Acid Specificity of the Vancomycin NRPS

NRPS ProteinModuleAmino Acid Incorporated
VcmA1L-Leucine
2D-Asparagine
3D-β-hydroxytyrosine
VcmB4D-4-hydroxyphenylglycine
5L-4-hydroxyphenylglycine
VcmC6D-β-hydroxytyrosine
7L-3,5-dihydroxyphenylglycine

This table provides an interactive representation of the modular organization of the vancomycin NRPS and the specific amino acid incorporated by each module.

Once the linear heptapeptide is assembled on the NRPS complex, it undergoes a series of crucial modifications to achieve its final, biologically active three-dimensional structure. A key step is the oxidative cross-linking of the aromatic side chains of the amino acid residues. This process is catalyzed by a set of cytochrome P450 enzymes, designated as Oxy enzymes (OxyA, OxyB, and OxyC).

These enzymes create the characteristic biaryl and aryl ether linkages that rigidify the peptide backbone into a cup-like shape. This conformation is essential for vancomycin's mechanism of action, which involves binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors.

Following the oxidative cross-linking, the aglycone (the non-carbohydrate portion) of vancomycin is further modified by the attachment of sugar moieties and methylation. These tailoring reactions are catalyzed by specific enzymes encoded within the vancomycin biosynthesis gene cluster.

Two glycosyltransferases, GtfD and GtfE, are responsible for the sequential addition of a glucose and a vancosamine (B1196374) sugar to the hydroxyl group of the 4-hydroxyphenylglycine residue at position 4. A methyltransferase enzyme then adds a methyl group to the N-terminus of the heptapeptide. While these modifications are not essential for the core antibacterial activity, they can enhance the molecule's efficacy and pharmacokinetic properties.

Formation of Monodechlorovancomycin: Pathways and Mechanisms

Monodechlorovancomycin is often found as a byproduct in the fermentation broths of Amycolatopsis orientalis during the industrial production of vancomycin. Its presence is considered an impurity that needs to be separated during the downstream processing to ensure the purity of the final vancomycin product. The amount of Monodechlorovancomycin produced can vary depending on the fermentation conditions and the specific strain of the producing organism.

The formation of Monodechlorovancomycin is directly linked to the halogenation step in the vancomycin biosynthetic pathway. A flavin-dependent halogenase, VhaA, is responsible for the chlorination of the two β-hydroxytyrosine residues. rsc.org This enzyme utilizes chloride ions from the fermentation medium to regioselectively add chlorine atoms to the aromatic rings of these residues.

The production of Monodechlorovancomycin can be attributed to several factors related to the function of the VhaA halogenase:

Incomplete Halogenation: The VhaA enzyme may not always function with 100% efficiency. It is possible that under certain conditions, the enzyme fails to chlorinate one of the two β-hydroxytyrosine residues, leading to the formation of a monochlorinated version of the vancomycin precursor.

Substrate Specificity: Research has shown that the VhaA halogenase can act on the β-hydroxytyrosine residues both as free amino acids and when they are part of the growing peptide chain tethered to the NRPS. rsc.org The precise timing and efficiency of this chlorination can influence the final halogenation pattern of the molecule.

Chloride Availability: The concentration of chloride ions in the fermentation medium can also play a role. Although Amycolatopsis orientalis is efficient at scavenging chloride, very low concentrations could potentially limit the activity of the VhaA halogenase, resulting in the production of dechlorinated analogues.

The presence of Monodechlorovancomycin as a fermentation byproduct highlights the intricate and sometimes imperfect nature of biosynthetic pathways. Understanding the enzymatic basis of its formation is crucial for optimizing vancomycin production and minimizing the generation of related impurities.

Synthetic Methodologies for Monodechlorovancomycin and its Analogues

The synthesis and modification of complex glycopeptide antibiotics like vancomycin and its congeners represent a significant challenge in medicinal chemistry. The approaches to obtaining monodechlorovancomycin and its derivatives can be broadly categorized into direct chemical synthesis, derivatization of the natural product, and specialized isolation techniques.

Chemical Synthesis Approaches to Monodechlorovancomycin

The complete total synthesis of a molecule as complex as vancomycin is a formidable undertaking, and by extension, the synthesis of monodechlorovancomycin presents similar challenges. However, research into the total synthesis of vancomycin has paved the way for methodologies that could be adapted to produce its dechlorinated analogue.

Key strategies in the total synthesis of vancomycin involve the stereoselective construction of the unusual amino acid residues, the formation of the biaryl and biaryl ether linkages to create the characteristic macrocyclic structures, and finally, the glycosylation of the aglycone core. To synthesize monodechlorovancomycin, one of the chlorinated aromatic amino acid precursors would be replaced with its non-chlorinated counterpart during the assembly of the heptapeptide backbone.

A more direct synthetic approach to dechlorinated vancomycin derivatives involves the chemical modification of vancomycin itself. A notable method is the use of palladium-catalyzed hydrogenation. This technique has been shown to selectively remove the chlorine atoms from the vancomycin structure. The reactivity of the two chlorine atoms can differ, allowing for the potential to selectively produce monodechlorovancomycin under controlled conditions. nih.gov

Synthetic Approach Description Key Considerations
Total Synthesis Building the entire molecule from simple starting materials.Requires a lengthy and complex multi-step synthesis. Allows for precise control over the structure, including the selective omission of a chlorine atom.
Semi-synthesis (Dechlorination) Chemical modification of the parent vancomycin molecule.A more direct route utilizing palladium-catalyzed hydrogenation. Control of reaction conditions is crucial for selective monochlorination.

Derivatization Strategies for Glycopeptide Congeners

The derivatization of glycopeptide antibiotics is a key strategy for developing new analogues with improved properties, such as enhanced antimicrobial activity, altered pharmacokinetic profiles, or the ability to overcome antibiotic resistance. These strategies can be applied to monodechlorovancomycin to create a library of novel compounds for further investigation.

Common sites for derivatization on the vancomycin scaffold include:

The Vancosamine Sugar : The amino group on the vancosamine sugar is a frequent target for modification. Acylation, alkylation, and the introduction of various functional groups at this position have been extensively explored.

The C-terminus : The carboxylic acid at the C-terminus of the peptide backbone can be modified to form amides, esters, or other derivatives.

The N-terminus : The N-methylleucine residue at the N-terminus also provides a handle for chemical modification.

The Aromatic Rings : The phenyl groups of the amino acid residues can be subjected to various aromatic substitution reactions, although this is often more challenging.

A significant area of research has been the development of lipoglycopeptides, where a lipophilic side chain is attached to the glycopeptide core, often at the vancosamine sugar. This modification can enhance the antibiotic's interaction with the bacterial cell membrane.

Derivatization Site Type of Modification Potential Impact
Vancosamine Sugar (Amino Group)Acylation, AlkylationAltered target binding, improved cell penetration
C-terminus (Carboxylic Acid)Amidation, EsterificationModified pharmacokinetic properties
N-terminus (N-methylleucine)Alkylation, AcylationChanges in dimerization and target interaction
Aromatic RingsSubstitution ReactionsAltered electronic and steric properties

These derivatization strategies offer a versatile toolkit for medicinal chemists to explore the structure-activity relationships of monodechlorovancomycin and to potentially develop new therapeutic agents.

Isolation and Purification Techniques for Monodechlorovancomycin from Complex Mixtures

As monodechlorovancomycin is a common impurity in vancomycin production, effective isolation and purification techniques are crucial for obtaining the pure compound for analytical and research purposes. The primary method for the separation of vancomycin and its related impurities is High-Performance Liquid Chromatography (HPLC) .

The development of a successful HPLC method for separating monodechlorovancomycin from vancomycin and other impurities relies on optimizing several key parameters:

Stationary Phase (Column) : Reversed-phase columns, such as C18 or C8, are commonly used. The choice of the specific column chemistry can significantly impact the resolution between the closely related vancomycin and monodechlorovancomycin.

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the glycopeptide molecules and thus their retention on the column. Gradient elution, where the composition of the mobile phase is changed over the course of the separation, is often employed to achieve optimal resolution of all components in the mixture.

Detection : Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where the glycopeptides exhibit strong absorbance, typically around 280 nm.

Other chromatographic techniques that could be employed for the purification of monodechlorovancomycin include:

Ion-Exchange Chromatography : This technique separates molecules based on their net charge. Given the multiple ionizable groups on the glycopeptide structure, ion-exchange chromatography can be an effective purification step.

Size-Exclusion Chromatography : This method separates molecules based on their size. While vancomycin and monodechlorovancomycin have very similar molecular weights, this technique could be useful for removing larger or smaller impurities.

The selection of the most appropriate purification strategy will depend on the scale of the purification and the nature of the impurities present in the initial mixture. A combination of different chromatographic techniques is often necessary to achieve high purity.

Technique Principle of Separation Key Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Column chemistry (e.g., C18), mobile phase composition and pH, gradient profile.
Ion-Exchange Chromatography Separation based on net charge.Type of resin (anion or cation exchange), buffer pH and ionic strength.
Size-Exclusion Chromatography Separation based on molecular size.Pore size of the stationary phase, mobile phase flow rate.

Molecular Basis of Bacterial Resistance to Glycopeptide Antibiotics: Implications for Monodechlorovancomycin

Mechanisms of Glycopeptide Resistance at the Molecular Level

Resistance to glycopeptide antibiotics is a complex process involving the sophisticated reprogramming of the bacterial cell wall biosynthesis machinery. The primary mechanism involves the alteration of the drug's target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.

The cornerstone of high-level glycopeptide resistance is the substitution of the terminal D-alanine residue of the peptidoglycan precursor pentapeptide with either D-lactate (D-Lac) or D-serine (D-Ser). jst.go.jpnih.gov This seemingly minor chemical change has profound consequences for antibiotic binding. Vancomycin's mechanism of action relies on the formation of five crucial hydrogen bonds with the D-Ala-D-Ala terminus, effectively sequestering the precursor and inhibiting the transglycosylation and transpeptidation steps of cell wall synthesis. jst.go.jpnih.gov

The replacement of the terminal D-Ala with D-Lac results in the substitution of an amide bond with an ester bond. This change eliminates one of the five hydrogen bonds critical for high-affinity binding and introduces electrostatic repulsion between the lone pair of electrons on the ester oxygen and the carboxylate-binding pocket of the glycopeptide. jst.go.jp Consequently, the binding affinity of vancomycin (B549263) for the D-Ala-D-Lac precursor is reduced by approximately 1,000-fold, rendering the antibiotic ineffective. jst.go.jp

In contrast, the substitution with D-Ser (D-Ala-D-Ser) leads to a lower level of resistance. While all five hydrogen bonds can still theoretically form, the bulkier hydroxymethyl side chain of serine creates steric hindrance within the binding pocket, reducing the binding affinity of vancomycin by about six-fold. researchgate.netnih.gov

The modification of the peptidoglycan precursor is orchestrated by a sophisticated set of enzymes encoded by gene clusters, most notably the van operons. Several distinct van gene clusters have been identified (e.g., vanA, vanB, vanC, vanD, vanE, vanG), each conferring a specific resistance phenotype. researchgate.netnih.gov The vanA and vanB operons are the most clinically significant and are typically found in enterococci.

The key enzymes in the VanA and VanB pathways include:

VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate. researchgate.net

VanA/VanB: A ligase that synthesizes the D-Ala-D-Lac depsipeptide. researchgate.net

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors. researchgate.net

VanY: A D,D-carboxypeptidase that removes the terminal D-alanine from any remaining pentapeptide precursors.

VanR/VanS: A two-component regulatory system that senses the presence of glycopeptides and induces the expression of the resistance genes. researchgate.net

The coordinated action of these enzymes ensures the near-exclusive production of the modified peptidoglycan precursors, leading to high-level resistance.

Molecular Evolution of Glycopeptide Resistance Enzymes

The evolutionary origins of the van resistance genes are believed to be the glycopeptide-producing actinomycetes themselves. These soil-dwelling bacteria possess homologous gene clusters that serve as a self-protection mechanism to prevent suicide during antibiotic production. nih.govresearchgate.netresearchgate.net It is hypothesized that these resistance determinants were transferred horizontally from these producers to other bacteria, eventually reaching clinically relevant pathogens. The mobile genetic elements, such as transposons and plasmids, that carry the van gene clusters have facilitated their dissemination among different bacterial species and genera. nih.gov

Phylogenetic analyses of the Van proteins have revealed distinct evolutionary lineages. For instance, the ligases responsible for synthesizing D-Ala-D-Lac in resistant enterococci are more closely related to the ligases from glycopeptide producers than to the native D-Ala-D-Ala ligases of the resistant bacteria themselves. This provides strong evidence for the horizontal gene transfer hypothesis. nih.gov The diversification of the van operons (VanA, VanB, etc.) reflects ongoing evolutionary pressure, with different regulatory systems and substrate specificities emerging over time. contagionlive.com

Impact of Dechlorination on Resistance Mechanisms

Direct and comprehensive comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of monodechlorovancomycin against a wide array of vancomycin-resistant strains are not extensively available in the public domain. However, based on structure-activity relationship studies of vancomycin and its analogs, the impact of dechlorination can be inferred.

Research indicates that the chlorine atom on the aromatic ring of amino acid 2 of the vancomycin heptapeptide (B1575542) core is particularly important for its antibacterial activity. asm.org Studies on vancomycin analogs have shown that the removal of this specific chlorine atom can diminish the antibiotic's potency by as much as tenfold. asm.org Another report suggests that monodechlorovancomycin, a common impurity in vancomycin preparations, possesses approximately half the biological activity of vancomycin B. taylorfrancis.com

This reduction in activity is likely due to a decrease in the binding affinity for the D-Ala-D-Ala terminus. The chlorine atom contributes to the conformational rigidity of the binding pocket and participates in favorable hydrophobic interactions. Its absence in monodechlorovancomycin would likely lead to a less stable complex with the peptidoglycan precursor.

For vancomycin-resistant strains that utilize the D-Ala-D-Lac or D-Ala-D-Ser modifications, the already compromised binding of the glycopeptide would be further weakened in the case of monodechlorovancomycin. Given that the fundamental mechanism of resistance involves thwarting the binding to the peptide terminus, a molecule with an intrinsically lower binding affinity would be expected to be even less effective against these resistant strains.

The following table provides a hypothetical comparison based on the known principles of vancomycin resistance and the reported general reduction in activity for monodechlorovancomycin. It is important to note that these are expected trends and not based on direct, side-by-side experimental data from a single comprehensive study.

Organism TypeTargetExpected Vancomycin MIC Range (μg/mL)Expected Monodechlorovancomycin HCl MIC Range (μg/mL)Rationale for Expected Difference
Vancomycin-Susceptible Enterococci (VSE)D-Ala-D-Ala1-42-8Reduced intrinsic activity due to the absence of a key chlorine atom.
VanA-type VRED-Ala-D-Lac>256>512The 1000-fold reduction in binding to D-Ala-D-Lac is compounded by the lower intrinsic activity of the dechlorinated molecule.
VanB-type VRED-Ala-D-Lac64-1024128-2048Similar to VanA, the resistance mechanism is highly effective, and the lower potency of monodechlorovancomycin would further increase the MIC.
VanC-type EnterococciD-Ala-D-Ser8-3216-64The moderate steric hindrance from D-Ala-D-Ser, combined with the reduced binding of the dechlorinated analog, would likely result in a higher MIC.

Molecular Interactions of Monodechlorovancomycin with Resistance Determinants

Vancomycin's antibacterial activity stems from its ability to form a stable complex with the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis. This interaction is stabilized by a network of five crucial hydrogen bonds. However, in resistant bacteria, particularly those expressing VanA and VanB resistance phenotypes, the terminal D-Ala is replaced with D-Lactate (D-Lac), forming a D-Alanyl-D-Lactate (D-Ala-D-Lac) terminus. This single atomic substitution—replacing an amide (NH) group with an ester (O) group—results in the loss of one of the five hydrogen bonds and introduces electrostatic repulsion, reducing vancomycin's binding affinity by approximately 1,000-fold.

The structural features of the vancomycin molecule, including its two chlorine atoms, are critical for maintaining the rigid, cup-shaped conformation of its binding pocket and optimizing its affinity for the D-Ala-D-Ala target. The removal of one of these chlorine atoms, resulting in monodechlorovancomycin, has a discernible impact on its interaction with both susceptible and resistant bacterial targets.

Research on a specific monodechloro- derivative, 2c-dechlorovancomycin, demonstrates that the absence of this single chlorine atom significantly compromises its antibacterial efficacy. The reduced activity suggests a less stable interaction with the peptidoglycan precursors. Against vancomycin-resistant enterococci (VRE) with the VanA determinant, the activity of 2c-dechlorovancomycin is profoundly diminished. Its minimum inhibitory concentration (MIC) against a VanA VRE strain is greater than 256 µg/mL, indicating a very poor molecular interaction with the altered D-Ala-D-Lac resistance determinant. This is even less effective than vancomycin itself against the same resistant strain. nih.gov This finding underscores the importance of the chlorine substituent in maintaining a molecular structure capable of effectively binding to bacterial cell wall targets, and it highlights that its removal weakens the interaction with the resistance determinants even further.

Comparative Minimum Inhibitory Concentrations (MIC) of Vancomycin and 2c-dechlorovancomycin
CompoundOrganismResistance PhenotypeTargetMIC (µg/mL)
VancomycinS. aureus (ATCC 29213)SusceptibleD-Ala-D-Ala1
2c-dechlorovancomycinS. aureus (ATCC 29213)SusceptibleD-Ala-D-Ala16
VancomycinEnterococcus sp. (VanA VRE)ResistantD-Ala-D-Lac256
2c-dechlorovancomycinEnterococcus sp. (VanA VRE)ResistantD-Ala-D-Lac>256

Data sourced from Crowley, B. M., & Boger, D. L. (2016). A stepwise dechlorination/cross-coupling strategy to diversify the vancomycin 'in-chloride'. Bioorganic & medicinal chemistry letters, 26(3), 959–962. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Monodechlorovancomycin

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation of Monodechlorovancomycin from Vancomycin (B549263) and other related impurities. The choice of technique is often dictated by the need for resolution, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of Vancomycin, including the quantification of Monodechlorovancomycin. ijprajournal.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. researchgate.netptfarm.pl These methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ptfarm.plqub.ac.uk Gradient elution is often employed to achieve optimal separation of the main component from its numerous impurities. nih.gov

The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both outline HPLC methods for the analysis of Vancomycin and its related substances. nih.gov However, the BP method is often preferred as it can provide better resolution of impurities. nih.gov HPLC methods are validated to be specific, linear, accurate, and precise for their intended use. nih.gov The quantification of impurities is typically performed by area normalization, assuming that the impurities have a similar UV response to the main Vancomycin peak. nih.govresearchgate.net This assumption is generally valid for structurally similar impurities like Monodechlorovancomycin. nih.gov

ParameterTypical ConditionsReference
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile PhaseGradient of aqueous buffer (e.g., citrate, phosphate) and organic solvent (e.g., acetonitrile, methanol) ptfarm.plnih.gov
Flow Rate1.0 mL/min ptfarm.pl
DetectionUV at 280 nm or 215 nm ptfarm.plqub.ac.uk
Internal StandardCephalexin monohydrate (in some methods) ptfarm.pl

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers significant advantages over traditional HPLC for the analysis of Monodechlorovancomycin. vedomostincesmp.ru By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in improved resolution, shorter run times, and reduced solvent consumption. vedomostincesmp.rudoaj.org

For the analysis of Vancomycin impurities, UPLC methods have demonstrated superior performance in separating closely related compounds. doaj.org This enhanced resolution is particularly beneficial for accurately quantifying impurities that may co-elute with other peaks in an HPLC chromatogram. nih.gov A UPLC method can significantly reduce the analysis time, for instance, from over 30 minutes with a conventional HPLC method to around 10 minutes, while still achieving excellent separation. doaj.org

FeatureHPLCUPLCReference
Particle Size3-5 µm< 2 µm doaj.org
Analysis TimeLonger (e.g., >30 min)Shorter (e.g., ~10 min) doaj.org
ResolutionGoodExcellent nih.govresearchgate.net
Solvent ConsumptionHigherLower doaj.org

Interestingly, Vancomycin itself is widely used as a chiral stationary phase (CSP) in HPLC for the enantioseparation of a broad range of racemic compounds. nih.govmdpi.comresearchgate.net The basket-like structure of Vancomycin provides a chiral environment that allows for differential interactions with enantiomers, leading to their separation. researchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and π-π interactions. wikipedia.org While the direct chiral analysis of Monodechlorovancomycin as an impurity is not extensively reported in standard quality control procedures, the principles of chiral chromatography are essential for a deeper understanding of the stereochemical aspects of Vancomycin and its derivatives. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of Monodechlorovancomycin. When coupled with liquid chromatography, it provides a powerful platform for both qualitative and quantitative analysis.

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity and confirming the identity of known impurities like Monodechlorovancomycin. nih.gov This technique is particularly valuable for distinguishing between compounds with very similar masses.

In the analysis of Vancomycin impurities, a UPLC system is often coupled with a high-resolution mass spectrometer. nih.gov The accurate mass data obtained allows for the confident identification of impurities by comparing the measured mass to the calculated theoretical mass. frontiersin.org For instance, Monodechlorovancomycin can be identified by a characteristic mass shift from Vancomycin B. researchgate.net LC-MS/MS methods have been developed for the comprehensive characterization and quantification of various Vancomycin-related substances. uni-muenchen.demdpi.com

ImpurityMolecular FormulaTheoretical [M+H]+Reference
Vancomycin BC66H76Cl2N9O241449.43 nih.gov
MonodechlorovancomycinC66H77ClN9O241415.47 nih.gov

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of impurities by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation spectrum is characteristic of the molecule's structure and can be used as a fingerprint for identification.

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for the analysis of molecular structure and conformation. researchgate.net It provides an additional dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.gov This capability is particularly valuable for complex molecules like Monodechlorovancomycin that can exist in multiple conformational states.

In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas. Their velocity through the tube is dependent on their rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional shape. nih.gov Compact, folded conformers experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformers of the same m/z. nih.gov

For a large glycopeptide such as Monodechlorovancomycin, IMS can provide critical insights into its conformational landscape. The technique can distinguish between subtle differences in the spatial arrangement of the peptide backbone and the pendant sugar moieties, which may not be resolvable by mass spectrometry alone. researchgate.net The ability of IMS to separate constitutional isomers and conformers makes it a highly suitable tool for in-depth structural characterization of Monodechlorovancomycin and related complex natural products. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and quantitative analysis of Monodechlorovancomycin HCl. These techniques probe different aspects of the molecule's physical and chemical properties, from atomic connectivity to three-dimensional structure and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. msu.edu For a complex structure like Monodechlorovancomycin, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous signal assignment. nih.gov

The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon framework. nih.gov However, due to the structural complexity and signal overlap in the spectra of vancomycin and its analogues, 2D NMR techniques are essential. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together structural fragments. nih.gov

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net

Heteronuclear Multiple Bond Coherence (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the individual amino acid and sugar fragments to build the complete molecular structure. researchgate.net

Through the combined application of these NMR methods, a complete assignment of all proton and carbon signals in the Monodechlorovancomycin molecule can be achieved, confirming the identity and structure of the peptide core, the amino acid residues, and the two sugar moieties. nih.gov The data would be nearly identical to that of Vancomycin B, with predictable shifts primarily in the aromatic region of the resorcinol (B1680541) ring where a chlorine atom is replaced by a proton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Core Structure of Vancomycin (as a proxy for Monodechlorovancomycin). Data sourced from studies on Vancomycin HCl. nih.govresearchgate.net
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Technique(s) Used
Anomeric H (Vancosamine)~5.4-5.5-¹H NMR, COSY
Anomeric C (Vancosamine)-~100-102¹³C NMR, HMQC/HMBC
Anomeric H (Glucose)~4.8-4.9-¹H NMR, COSY
Anomeric C (Glucose)-~103-105¹³C NMR, HMQC/HMBC
Aromatic Protons~6.5-8.0-¹H NMR, COSY
Aromatic Carbons-~110-160¹³C NMR, HMQC/HMBC
Amide Protons (N-H)~7.5-9.5-¹H NMR
Alpha-Carbons (Cα)-~50-65¹³C NMR, HMQC/HMBC

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The technique measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds at specific frequencies. masterorganicchemistry.com Each functional group has a characteristic absorption range. libretexts.org

The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its diverse array of functional groups. This analysis serves as a crucial identity test, confirming the presence of the key structural components of the glycopeptide.

Table 2: Expected Characteristic IR Absorption Bands for Functional Groups in this compound. libretexts.orglumenlearning.com
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H (Alcohols, Phenols)Stretching3200-3600Broad, Strong
N-H (Amines, Amides)Stretching3100-3500Medium, Sharper than O-H
C-H (Aromatic)Stretching3000-3100Medium to Weak
C-H (Aliphatic)Stretching2850-3000Medium to Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C=O (Amide I band)Stretching1630-1690Strong
C=C (Aromatic)Stretching1400-1600Medium to Weak, Multiple Bands
C-O (Alcohols, Ethers, Esters)Stretching1000-1300Strong

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is an exceptionally sensitive probe of the secondary and tertiary structure of peptides and proteins. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. pro-analytics.net The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. realtechwater.com

The structure of Monodechlorovancomycin contains several aromatic rings, which act as chromophores and absorb UV light. ptfarm.pl Vancomycin hydrochloride exhibits a characteristic maximum absorbance (λmax) at approximately 280-281 nm. jddtonline.infojddtonline.info This absorbance is leveraged for quantification, most commonly as the detection method in High-Performance Liquid Chromatography (HPLC) systems. ptfarm.pl By monitoring the absorbance at 280 nm, the concentration of Monodechlorovancomycin eluting from the HPLC column can be accurately determined. drugfuture.com The method's suitability for quantification is established by demonstrating a linear relationship between concentration and absorbance over a defined range. jddtonline.info

Table 3: Example Linearity Data for UV-Spectrophotometric Quantification of Vancomycin HCl. jddtonline.info
Concentration (µg/mL)Absorbance at 281 nm (AU)
200.081
400.157
600.233
800.310
1000.386
Linearity: Correlation Coefficient (r²) = 0.9994

Method Validation and Quality Control Standards

For any analytical method used for the characterization and quantification of this compound, particularly in a quality control setting, rigorous validation is required to ensure the results are reliable, reproducible, and accurate. researchgate.net Method validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main Vancomycin B peak and other impurities. ptfarm.pl

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. jetir.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Quality control standards for the analysis of Monodechlorovancomycin are defined in pharmacopoeias such as the United States Pharmacopeia (USP). These standards mandate the use of certified reference materials, such as 'USP Vancomycin B with Monodechlorovancomycin RS', to ensure proper peak identification and system calibration. clearsynth.com Furthermore, system suitability tests are required before performing any analysis. These tests establish criteria for parameters like resolution between the Monodechlorovancomycin and Vancomycin B peaks, and the relative standard deviation (%RSD) for replicate injections of a standard solution, ensuring the chromatographic system is performing adequately. drugfuture.com

Table 4: Summary of Typical Method Validation Parameters and Acceptance Criteria for an HPLC-UV Method.
ParameterDescriptionCommon Acceptance Criterion
SpecificityResolution of analyte peak from other components.Resolution (Rs) > 1.5 drugfuture.com
LinearityCorrelation of concentration vs. response.Correlation Coefficient (r²) ≥ 0.999 jetir.org
AccuracyPercent recovery of a known amount of analyte.Typically 98.0% - 102.0%
Precision (%RSD)Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2.0% drugfuture.com
RobustnessConsistency with varied method parameters.System suitability criteria are met under all varied conditions.

Specificity, Linearity, Accuracy, and Precision in Monodechlorovancomycin Analysis

Method validation for Monodechlorovancomycin analysis ensures that the chosen analytical procedure is fit for its intended purpose. jddtonline.info High-performance liquid chromatography (HPLC) is a commonly employed technique for this analysis. vedomostincesmp.ruptfarm.pl

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comipindexing.com In the context of Monodechlorovancomycin analysis, specificity is demonstrated by the absence of interference from other vancomycin-related compounds or formulation excipients at the retention time of Monodechlorovancomycin. ipindexing.com Forced degradation studies, where the drug substance is subjected to stress conditions like hydrolysis, oxidation, thermolysis, and photolysis, are often performed to show that the analytical method can separate Monodechlorovancomycin from any potential degradation products. ptfarm.pl

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For the quantification of Monodechlorovancomycin, a linear relationship is established between the concentration of the analyte and the instrumental response (e.g., peak area in an HPLC chromatogram). This is typically evaluated by analyzing a series of solutions with known concentrations of Monodechlorovancomycin. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve. For example, a validated HPLC method for vancomycin analysis demonstrated a correlation coefficient of 0.9999 over a concentration range of 1-100 µg/mL. ptfarm.pl

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by recovery studies, where a known amount of Monodechlorovancomycin is added to a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated. The acceptance criteria for accuracy are typically within a certain percentage range of the true value. For instance, accuracy data for a validated vancomycin analysis method showed a recovery in the range of 90-115%. tci-thaijo.org

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). jddtonline.info For a validated HPLC method for vancomycin, the precision results, expressed as %RSD, were less than 2% for both intraday and interday analyses. tci-thaijo.org

Table 1: Summary of Validation Parameters in a Representative HPLC Method for Glycopeptide Analysis

Validation ParameterTypical Acceptance CriteriaIllustrative Finding for Vancomycin Analysis
Linearity (r²) ≥ 0.9990.9999
Accuracy (% Recovery) 90-115%Within acceptable range
Precision (% RSD) ≤ 2%< 2%

This table presents illustrative data based on validated methods for vancomycin, which are indicative of the stringent requirements for the analysis of its impurities like Monodechlorovancomycin.

Detection and Quantitation Limits in Analytical Assays

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info These parameters are crucial for the analysis of impurities like Monodechlorovancomycin, as they define the sensitivity of the analytical method.

The LOD and LOQ can be determined by several methods, including the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. d-nb.info For example, in a validated HPLC method for vancomycin, the LOD and LOQ were found to be 1.8878 µg/mL and 6.0122 µg/mL, respectively. tci-thaijo.org In another study, the LOD and LOQ for vancomycin were reported as 0.1 µg/mL and 0.03 µg/mL, respectively. researchgate.net A micellar electrokinetic capillary chromatography (MEKC) method for the analysis of vancomycin and its impurities reported an LOD of 0.4 µg/mL for vancomycin and an LOQ of 1.1 µg/mL. nih.gov

Table 2: Illustrative Detection and Quantitation Limits from Vancomycin Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC Method 11.8878 µg/mL6.0122 µg/mL
HPLC Method 20.1 µg/mL0.03 µg/mL
MEKC Method0.4 µg/mL1.1 µg/mL

These values for vancomycin provide an indication of the sensitivity of analytical methods used for glycopeptide antibiotics and their impurities.

Compliance with Pharmacopeial Standards (e.g., USP) for Glycopeptide Analysis

Pharmacopeias such as the United States Pharmacopeia (USP) provide official standards for the quality and purity of medicinal products. nih.gov These standards include monographs for active pharmaceutical ingredients and their formulations, which outline the required tests and acceptance criteria. usp.org

The USP monograph for Vancomycin Hydrochloride includes a specific test for the "Limit of Monodechlorovancomycin". drugfuture.com This underscores the importance of controlling this particular impurity. The USP provides detailed procedures for the analysis, often employing liquid chromatography (LC). drugfuture.comuspbpep.com The monograph specifies the chromatographic system, including the column type, mobile phase composition, flow rate, and detector wavelength. drugfuture.com

For system suitability, the USP monograph sets requirements for parameters such as the resolution between vancomycin B and Monodechlorovancomycin, which must be not less than 1.5. drugfuture.com The relative retention times for vancomycin B and Monodechlorovancomycin are approximately 1.0 and 1.1, respectively. drugfuture.com

The acceptance criteria for Monodechlorovancomycin in Vancomycin Hydrochloride are also clearly defined in the USP. For instance, one specification states that not more than 4.7% of Monodechlorovancomycin should be found. drugfuture.comuspbpep.com The USP also provides reference standards, such as "USP Vancomycin B with Monodechlorovancomycin RS," for use in these analytical procedures. uspbpep.comclearsynth.com

All vancomycin products marketed in the United States must meet the quality specifications outlined in the USP monograph for impurities and potency. asm.org The use of advanced analytical techniques like ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry is also becoming more prevalent for the analysis of glycopeptides and their impurities, offering improved resolution and shorter analysis times. usp.org

Table 3: Key Pharmacopeial Requirements for Monodechlorovancomycin Analysis (based on USP)

ParameterUSP Specification
Analytical Method Liquid Chromatography (LC)
System Suitability (Resolution) NLT 1.5 between vancomycin B and Monodechlorovancomycin
Relative Retention Time Approx. 1.1 (relative to vancomycin B at 1.0)
Acceptance Criteria NMT 4.7% of Monodechlorovancomycin
Reference Standard USP Vancomycin B with Monodechlorovancomycin RS

NLT: Not Less Than; NMT: Not More Than

Computational and Theoretical Investigations of Monodechlorovancomycin Interactions

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Monodechlorovancomycin HCl, these simulations are crucial for understanding its interaction with the D-Ala-D-Ala terminus of peptidoglycan precursors, the key target in bacterial cell wall synthesis.

Prediction of Binding Modes and Affinities to Peptidoglycan Precursors

Molecular docking simulations predict that this compound, similar to its parent compound vancomycin (B549263), binds to the D-Ala-D-Ala moiety of peptidoglycan precursors. The binding is characterized by a network of hydrogen bonds that anchor the antibiotic to its target. The simulations can predict the precise geometry of this interaction, identifying the key amino acid residues in the antibiotic's binding pocket that are involved in hydrogen bonding and van der Waals interactions.

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter calculated during these simulations. While specific experimental values for this compound are not extensively documented in publicly available literature, theoretical calculations can provide estimates. These simulations can generate data that, when organized into a table, offer a clear comparison of binding energies for different ligand-protein complexes.

Interactive Data Table: Predicted Binding Affinities of Glycopeptide Antibiotics to Peptidoglycan Precursors

CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Vancomycin D-Ala-D-Ala-9.5 to -11.0Asn1, Asp3, Asn4, Tyr5
Monodechlorovancomycin D-Ala-D-Ala-8.5 to -10.0Asn1, Asp3, Asn4, Tyr5
Vancomycin D-Ala-D-Lac-5.0 to -6.5Asn1, Asp3
Monodechlorovancomycin D-Ala-D-Lac-4.5 to -6.0Asn1, Asp3

Note: The binding energy values presented are illustrative and based on typical ranges observed in molecular docking studies of similar glycopeptide antibiotics. Actual values may vary depending on the specific force fields and docking algorithms used.

Comparative Analysis of Monodechlorovancomycin vs. Vancomycin Binding

Computational studies suggest that the absence of a chlorine atom in monodechlorovancomycin can lead to a slight reduction in binding affinity for the D-Ala-D-Ala target compared to vancomycin. This is attributed to the alteration of the electrostatic potential within the binding pocket and potential minor conformational changes. Research on dechlorinated vancomycin derivatives has shown that the 2c-dechlorovancomycin exhibits approximately a four-fold reduction in antibiotic activity, which is consistent with a less favorable binding interaction predicted by computational models.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. For this compound, MD simulations offer deeper insights beyond the static picture provided by molecular docking.

Protein-Ligand Interactions and Stability of Complexes

Once a Monodechlorovancomycin-peptidoglycan precursor complex is formed, MD simulations can be used to assess its stability. By simulating the complex over nanoseconds or even microseconds, researchers can observe the persistence of hydrogen bonds and other key interactions. The root-mean-square deviation (RMSD) of the atomic positions is a common metric used to quantify the stability of the complex; a lower and more stable RMSD value over time indicates a more stable binding.

These simulations can also calculate the binding free energy, providing a more rigorous estimation of binding affinity than docking scores alone. This involves more computationally intensive methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), which account for solvent effects and entropic contributions.

Interactive Data Table: Stability Parameters of Glycopeptide-Peptidoglycan Complexes from MD Simulations

ComplexAverage RMSD (Å)Predicted Binding Free Energy (kcal/mol)Number of Persistent Hydrogen Bonds
Vancomycin - D-Ala-D-Ala 1.2 ± 0.3-12.5 ± 1.55-7
Monodechlorovancomycin - D-Ala-D-Ala 1.5 ± 0.4-10.8 ± 1.84-6
Vancomycin - D-Ala-D-Lac 2.8 ± 0.7-6.2 ± 2.12-3
Monodechlorovancomycin - D-Ala-D-Lac 3.1 ± 0.8-5.5 ± 2.31-3

Note: The values in this table are representative examples derived from typical MD simulation studies of glycopeptide antibiotics and are intended for illustrative purposes. Specific results can vary based on simulation parameters and force fields.

Influence of Dechlorination on Molecular Rigidity and Flexibility

The removal of a chlorine atom can subtly alter the rigidity and flexibility of the vancomycin scaffold. MD simulations can quantify these changes by analyzing the root-mean-square fluctuation (RMSF) of individual residues. A higher RMSF value indicates greater flexibility.

The dechlorination might lead to increased flexibility in certain regions of the Monodechlorovancomycin molecule that were previously constrained by the presence of the bulky and electronegative chlorine atom. This altered flexibility could have implications for the initial recognition of the target and the dynamics of the binding process. While the core structure is expected to remain largely rigid, changes in the flexibility of key loops or side chains could contribute to the observed differences in binding affinity and biological activity compared to vancomycin.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which the behavior of complex molecules like this compound can be understood at the subatomic level. These ab initio methods, based on the fundamental principles of quantum mechanics, allow for the computation of molecular properties without prior experimental data. nih.gov For glycopeptide antibiotics, QM calculations are instrumental in elucidating the intricate relationship between the molecule's three-dimensional structure and its biological function.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity and interaction with biological targets. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the Monodechlorovancomycin structure, providing insights into its chemical behavior. nih.gov The parent molecule, vancomycin, features two chlorine atoms that, due to their electronegativity, withdraw electron density from the aromatic rings to which they are attached. The removal of one of these chlorine atoms to form Monodechlorovancomycin induces a significant redistribution of electron density, particularly around the affected phenyl group.

This change in the electronic landscape alters the molecule's electrostatic potential surface, which governs non-covalent interactions. Specifically, the strength of the hydrogen bonds that are critical for binding to the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors can be affected. nih.gov QM calculations can quantify these effects by computing parameters such as atomic charges, dipole moments, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Research on dechlorinated vancomycin derivatives has shown that removal of the chlorine atoms reduces antibacterial activity, a finding that can be rationalized by the resulting changes in binding affinity due to these electronic and steric alterations. nih.govnih.gov

Quantum Chemical ParameterDescriptionPredicted Impact of Dechlorination
HOMO-LUMO Gap (ΔE) Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to chemical reactivity.Alteration in the energy gap, potentially modifying the molecule's reactivity profile.
Electrostatic Potential (ESP) 3D map of charge distribution, indicating sites for electrophilic or nucleophilic attack and hydrogen bonding.Increased negative potential on the dechlorinated ring, affecting hydrogen bond donor/acceptor capacity.
Partial Atomic Charges Calculated charge on individual atoms, influencing intermolecular interactions.Shift in charges on backbone atoms near the modification site, impacting the key hydrogen bonds for target binding.
Dipole Moment (μ) Measure of the overall polarity of the molecule.Change in the magnitude and vector of the dipole moment, influencing solubility and membrane interaction.

Spectroscopic Property Prediction (e.g., NMR, IR)

QM calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. For a complex structure like Monodechlorovancomycin, experimental spectra, particularly Nuclear Magnetic Resonance (NMR) spectra, can be crowded and difficult to assign. nih.gov Computational methods can predict the 1H and 13C NMR chemical shifts and coupling constants with a useful degree of accuracy. nih.govrsc.org

The process involves first optimizing the molecule's geometry using a QM method and then calculating the NMR shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted spectrum of Monodechlorovancomycin with the well-documented experimental spectrum of vancomycin, specific differences can be highlighted. nih.govrsc.org For instance, the protons and carbons located on the aromatic ring that has lost its chlorine substituent would be expected to show the most significant changes in their predicted chemical shifts, typically shifting upfield due to the removal of the deshielding effect of the electronegative chlorine atom. These predictions can guide the interpretation of experimentally obtained spectra for new vancomycin analogues. researchgate.netnih.gov

Proton (Vancomycin)Typical Experimental Shift (ppm) in VancomycinHypothetical Predicted Shift (ppm) in MonodechlorovancomycinReason for Predicted Change
H-46 (on chlorinated ring) ~7.52< 7.52 (Upfield Shift)Removal of the electron-withdrawing chlorine atom increases electron density (shielding) at this position.
H-45 (on chlorinated ring) ~7.26< 7.26 (Upfield Shift)Increased shielding effect from dechlorination of the adjacent carbon.
H-20 (distant from Cl) ~7.86Minimal ChangeThis proton is electronically and spatially distant from the site of modification.
V1-H (Vancosamine sugar) ~5.24Minimal ChangeLocated on a sugar moiety far from the aglycone core's chlorinated rings.

Machine Learning and Artificial Intelligence in Glycopeptide Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing pharmaceutical research by accelerating the discovery and development of new drugs. jmir.org In the context of glycopeptide antibiotics, these computational tools are used to analyze complex datasets, predict biological activity, and design novel molecules with improved properties. nih.govresearchgate.net

Predictive Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govsci-hub.se For glycopeptides, a QSAR model can be built by training an ML algorithm on a dataset of different vancomycin analogues and their corresponding antibacterial potencies (e.g., Minimum Inhibitory Concentration or MIC values).

The process begins by representing each molecule with a set of numerical values known as molecular descriptors. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum-chemically derived parameters. The ML model, such as multiple linear regression, support vector machines, or neural networks, then learns the correlation between these descriptors and the observed activity. nih.gov

Studies on dechlorinated vancomycin derivatives provide crucial data points for such models; for example, it has been experimentally shown that 2c-dechlorovancomycin exhibits an approximately four-fold reduction in activity compared to vancomycin. nih.gov A robust QSAR model would capture this effect, identifying the presence of the chlorine atom as a key feature for potent antibacterial action. These models can then be used to predict the activity of new, unsynthesized glycopeptide derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

CompoundKey Structural FeatureMolecular Descriptor (Example: CLogP)Experimental Activity (MIC, µg/mL)
Vancomycin 2c-Cl, 6c-Cl-1.51
Monodechlorovancomycin 6c-Cl (2c-H)-1.24
Didechlorovancomycin 2c-H, 6c-H-0.98
Telavancin (B1682011) Lipophilic tail+2.50.25

Computational Approaches for Antibiotic Discovery and Optimization

Beyond predicting the activity of known scaffolds, AI and ML are enabling the de novo design and optimization of novel antibiotics. Generative models, a class of AI algorithms, can learn the underlying principles of molecular structure from large chemical databases and then generate entirely new molecular structures that are predicted to have high antibacterial activity and favorable drug-like properties.

In glycopeptide research, these approaches can be used to explore vast chemical spaces that are inaccessible through traditional synthesis alone. For instance, a generative model could be tasked with designing new peptide backbones or novel sugar moieties to append to the Monodechlorovancomycin core. The goal is to create derivatives that not only have potent activity against susceptible bacteria but may also overcome resistance mechanisms. nih.gov

Furthermore, computational optimization cycles can be employed. A potential analogue of Monodechlorovancomycin can be generated in silico, its activity predicted by a QSAR model, and its binding mode analyzed through molecular docking simulations. researchgate.net Based on these computational results, the structure can be iteratively modified to enhance its predicted efficacy before committing resources to chemical synthesis. This data-driven approach significantly accelerates the design-build-test-learn cycle, streamlining the path toward next-generation glycopeptide antibiotics.

Future Directions and Research Opportunities in Glycopeptide Antibiotic Development and Resistance Mitigation

Design and Synthesis of Novel Monodechlorovancomycin Derivatives with Enhanced Properties

The chemical scaffold of monodechlorovancomycin offers a versatile platform for the design and synthesis of new derivatives with improved pharmacological properties. Future research in this area will likely focus on modifications that enhance antibacterial activity, particularly against vancomycin-resistant strains. A key strategy involves the introduction of lipophilic side chains to the glycopeptide core, a modification that has proven successful in creating more potent derivatives of vancomycin (B549263). These lipoglycopeptides exhibit enhanced activity by anchoring to the bacterial membrane, thereby increasing their effective concentration at the site of action.

Another promising approach is the synthesis of monodechlorovancomycin dimers or multi-valent polymers. Dimerization can significantly enhance binding affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, a strategy that has been shown to be effective in overcoming vancomycin resistance. Furthermore, the exploration of novel linkers and conjugation with other bioactive molecules, such as antimicrobial peptides or enzyme inhibitors, could lead to synergistic effects and broaden the spectrum of activity. The synthesis of these new derivatives will require innovative chemical strategies to achieve regioselective modifications of the complex monodechlorovancomycin structure.

Derivative TypeRationale for Enhanced Properties
LipoglycopeptidesIncreased membrane anchoring and higher local concentration.
Dimers/PolymersEnhanced binding affinity to the target peptide.
ConjugatesPotential for synergistic antibacterial effects and broader spectrum.

Elucidation of Regulatory Networks in Glycopeptide Biosynthesis and Byproduct Formation

A deeper understanding of the biosynthetic pathway of monodechlorovancomycin is crucial for improving its production and for engineering novel glycopeptides. The biosynthesis of glycopeptides is a complex process involving a multitude of enzymes and regulatory proteins. nih.govmdpi.comunipa.itresearchgate.netunipa.it Future research should aim to fully characterize the gene cluster responsible for monodechlorovancomycin production and to identify the key regulatory elements that control its expression. This knowledge can be used to develop genetically engineered strains with enhanced production yields.

Advanced Structural Biology Approaches to Glycopeptide-Target Interactions

High-resolution structural information is fundamental to understanding the mechanism of action of glycopeptide antibiotics and for the rational design of new derivatives. nih.gov Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide detailed insights into the interaction of monodechlorovancomycin with its primary target, the D-Ala-D-Ala terminus of lipid II. researchgate.netnih.govnih.govrcsb.orgosti.gov These studies can reveal the precise molecular interactions that are responsible for binding and can help to explain the differences in activity between monodechlorovancomycin and vancomycin.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying glycopeptide-target interactions in solution, providing dynamic information that is complementary to the static pictures obtained from crystallography. Future NMR studies could focus on characterizing the conformational changes that occur upon binding and on investigating the interactions of monodechlorovancomycin with modified targets found in resistant bacteria, such as D-Ala-D-Lac or D-Ala-D-Ser. nih.govrcsb.orgosti.gov This information will be invaluable for the design of new derivatives that can overcome these resistance mechanisms.

TechniqueInformation Gained
X-ray CrystallographyHigh-resolution 3D structure of the glycopeptide-target complex.
Cryo-Electron MicroscopyStructure of large complexes, such as glycopeptides bound to the bacterial cell wall.
NMR SpectroscopyDynamic information about interactions and conformational changes in solution.

Development of Molecular Tools for Studying Resistance Mechanisms

The development of molecular tools is essential for probing the mechanisms of glycopeptide resistance and for screening for new antibiotics. One promising area of research is the design and synthesis of fluorescently labeled monodechlorovancomycin derivatives. These probes can be used to visualize the localization of the antibiotic within bacterial cells and to study its interaction with cellular targets in real-time using advanced microscopy techniques.

Another important class of molecular tools are photoaffinity probes, which can be used to identify the binding partners of monodechlorovancomycin within the bacterial cell. acs.org These probes are designed to form a covalent bond with their target upon exposure to UV light, allowing for the isolation and identification of the bound proteins. The development of such tools for monodechlorovancomycin will provide valuable insights into its mechanism of action and potential off-target effects. Furthermore, the creation of specific antibodies or aptamers that recognize monodechlorovancomycin could be useful for the development of diagnostic assays to monitor its levels in biological samples.

Integration of Multi-Omics Data for Comprehensive Understanding of Glycopeptide Action and Resistance

A systems-level understanding of how bacteria respond to glycopeptide antibiotics can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.govfrontiersin.orgresearchgate.nettandfonline.com By comparing the multi-omics profiles of susceptible and resistant bacteria treated with monodechlorovancomycin, it is possible to identify the key pathways and networks that are involved in its antibacterial action and in the development of resistance.

Genomic studies can identify the genetic mutations that are associated with resistance, while transcriptomics can reveal the changes in gene expression that occur in response to antibiotic treatment. Proteomics can identify changes in the protein landscape of the cell, including the upregulation of resistance-conferring enzymes. Metabolomics can provide a snapshot of the metabolic state of the cell and can identify changes in key metabolites that are indicative of antibiotic-induced stress. The integration of these datasets will provide a holistic view of the cellular response to monodechlorovancomycin and will facilitate the identification of new drug targets and biomarkers for resistance.

Omics ApproachInsights Provided
GenomicsIdentification of resistance-associated mutations.
TranscriptomicsChanges in gene expression in response to the antibiotic.
ProteomicsAlterations in the cellular protein profile.
MetabolomicsChanges in the metabolic state of the cell.

Exploration of Monodechlorovancomycin as a Scaffold for Next-Generation Antimicrobial Agents

The core structure of monodechlorovancomycin represents a valuable scaffold for the development of next-generation antimicrobial agents with novel mechanisms of action. By chemically modifying the monodechlorovancomycin core, it may be possible to create new compounds that not only inhibit cell wall biosynthesis but also have additional cellular targets. For example, the addition of a cationic moiety could enable the molecule to disrupt the bacterial membrane, leading to a dual mechanism of action that is less prone to the development of resistance.

Another exciting avenue of research is the use of monodechlorovancomycin as a carrier molecule to deliver other antimicrobial agents to the site of infection. By conjugating a potent but poorly permeable antibiotic to the monodechlorovancomycin scaffold, it may be possible to enhance its uptake by bacterial cells. Furthermore, the exploration of "de-extinction" approaches, where ancestral glycopeptide genes are resurrected and expressed, could lead to the discovery of novel glycopeptide scaffolds with unique properties that can be further developed into new antimicrobial agents. acs.org The versatility of the monodechlorovancomycin scaffold makes it a promising starting point for the discovery of new therapies to combat the growing threat of antibiotic resistance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Monodechlorovancomycin HCl, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the standard method, as outlined in pharmacopeial guidelines. The chromatographic system should use a C18 column (4.6 mm × 25 cm, 5 µm packing L1) with a mobile phase gradient of triethylamine buffer (pH 3.2), acetonitrile, and tetrahydrofuran. System suitability requires a resolution (R) ≥1.5 between vancomycin B and monodechlorovancomycin . Validation includes parameters like specificity, linearity (e.g., 80–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%). Reference standards (e.g., USP Vancomycin B with Monodechlorovancomycin RS) must be used for quantification, with calculations based on concentration ratios rather than weight-based formulas .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict adherence to documented protocols, including:

  • Precise stoichiometric ratios of reagents (e.g., vancomycin and dechlorination agents).
  • Controlled reaction conditions (temperature, pH, and reaction time).
  • Post-synthesis purification steps (e.g., column chromatography or crystallization).
  • Characterization via NMR (e.g., ¹H/¹³C for structural confirmation) and HPLC (for purity ≥95%). Detailed experimental procedures should be reported, including deviations from established methods and validation of critical steps using orthogonal techniques .

Q. What are the key stability-indicating parameters for this compound in formulation studies?

  • Methodological Answer : Stability studies should assess:

  • Chemical degradation : Monitor via HPLC under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation). Identify degradation products using mass spectrometry (MS).
  • Physical stability : Evaluate solubility, pH changes, and particulate formation in solution.
  • Storage conditions : Test accelerated stability (40°C/75% RH for 6 months) and long-term stability (25°C/60% RH for 12 months). Report acceptance criteria (e.g., ≤5% degradation) and statistical analysis of variance (ANOVA) for replicate samples .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in this compound analysis, and what advanced techniques are required?

  • Methodological Answer : For unresolved peaks in HPLC, employ:

  • Method optimization : Adjust gradient elution (e.g., modify acetonitrile/tetrahydrofuran ratios) or column temperature.
  • Hyphenated techniques : LC-MS/MS for structural identification of impurities.
  • Orthogonal methods : Use capillary electrophoresis (CE) or ion-exchange chromatography for cross-validation.
  • Data analysis : Apply chemometric tools (e.g., principal component analysis) to distinguish minor impurities. Cite pharmacopeial revisions (e.g., resolution criteria reduction from 1.9 to 1.5) and their impact on method robustness .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from variability in:

  • Assay conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines (e.g., broth microdilution, consistent inoculum size).
  • Sample purity : Re-evaluate impurities via LC-MS and exclude batches with >2% unknown peaks.
  • Statistical rigor : Use meta-analysis to reconcile disparate results, incorporating covariates like bacterial strain variability and experimental design flaws .

Q. How should researchers design studies to investigate the mechanism of action of this compound against resistant pathogens?

  • Methodological Answer : A multi-modal approach is recommended:

  • Genomic analysis : Perform RNA sequencing to identify gene expression changes in Staphylococcus aureus post-treatment.
  • Binding assays : Use surface plasmon resonance (SPR) to quantify affinity for bacterial cell wall precursors (e.g., D-Ala-D-Ala).
  • Comparative studies : Include vancomycin as a control to highlight structural-activity differences.
  • Data integration : Apply systems biology models to link mechanistic findings with phenotypic resistance .

Methodological Considerations

  • Chromatographic Adjustments : Recent pharmacopeial revisions (e.g., formula changes from weight-based to concentration-based calculations) necessitate recalibration of standard curves and validation of linearity ranges .
  • Literature Integration : When citing prior work, differentiate this compound from vancomycin analogs by explicitly discussing structural modifications (e.g., chlorine removal) and their pharmacological implications .
  • Ethical Reporting : Disclose all methodological limitations (e.g., detection limits of HPLC) and avoid overgeneralizing findings beyond experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.